(1S,3R,7R,9R,10S,11R)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione
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Overview
Description
Microhelenin A is a member of oxanes.
Scientific Research Applications
Synthesis of Tetra- and Pentamethylene Substituents
The molecule has been a subject of study in the synthesis of compounds with tetra- and pentamethylene substituents. Specifically, methyl esters of certain bromocyclopentylcarbonyl- and bromocyclohexylcarbonyl compounds react with zinc and aromatic aldehydes to form related dioxatetracyclo and dioxapentacyclo diones. These reactions are significant in the context of creating compounds with specific heterocyclic structures (Shchepin et al., 2004).
Diterpene Oligoester Structure
The compound is also related to diterpene oligoesters. One study described a new diterpene oligoester with a complex structure consisting of a five-membered and a twelve-membered ring, both nonplanar and inclined to each other. The structural uniqueness of such compounds indicates their potential in various research applications, particularly in studying molecular conformations and interactions (Kar et al., 1998).
Mechanisms and Transformations
Oxiranylmethyl Fragmentation
Research has delved into the mechanisms like oxiranylmethyl fragmentation leading to the formation of certain cyclopentadecane dione derivatives. These mechanisms are pivotal in synthetic organic chemistry, especially for creating compounds with musk fragrance (Gray & Dreiding, 1977).
Tandem Reaction Sequences
Tandem reaction sequences leading to angularly fused polyquinanes from certain acid-derived bicyclo compounds have been explored. These sequences involve dual Michael additions and are instrumental in the synthesis of complex organic structures like the Waihoensene ring system (Ergüden & Moore, 1999).
Chiral Recognition and Macrocyclic Structures
Chiral Recognition by Cyclodextrins
Studies have also focused on the chiral recognition abilities of cyclodextrins towards certain compounds. This is crucial in the field of stereochemistry and for applications requiring enantioselective processes (Kano et al., 1999).
Novel Macrocyclic Dioxopolyamines
The chiral recognition ability of novel macrocyclic dioxopolyamines has been investigated, particularly their interaction with carboxylic acids. The understanding of these interactions is valuable for applications in chiral separation and synthesis (Yang et al., 2004).
properties
Molecular Formula |
C15H18O4 |
---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1S,3R,7R,9R,10S,11R)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione |
InChI |
InChI=1S/C15H18O4/c1-7-3-10-9(8(2)14(17)19-10)5-15-6-18-11(13(7)15)4-12(15)16/h7,9-11,13H,2-6H2,1H3/t7-,9-,10-,11-,13-,15+/m1/s1 |
InChI Key |
UAYKGHBWLFRCCG-CBPBZNKLSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](C[C@@]34[C@H]1[C@@H](CC3=O)OC4)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(CC34C1C(CC3=O)OC4)C(=C)C(=O)O2 |
synonyms |
microhelenin A microhelenin B microhelenin C microhelenin D microhelenin E microhelenins |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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